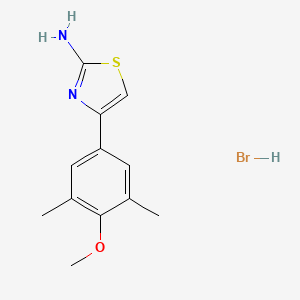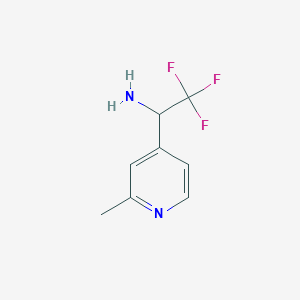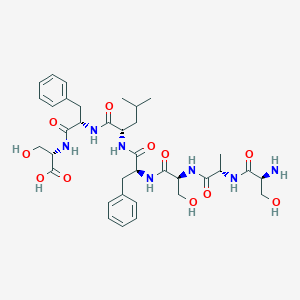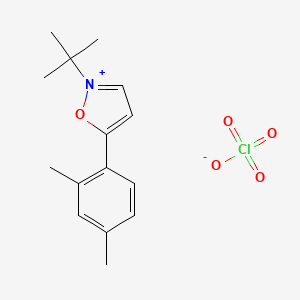
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate is a complex organic compound known for its unique structural properties and reactivity. This compound is characterized by the presence of a tert-butyl group, a dimethylphenyl group, and an oxazolium ion, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate typically involves the reaction of tert-butylamine with 2,4-dimethylbenzoyl chloride to form an intermediate, which is then cyclized to produce the oxazolium ion. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is common to maintain the integrity of the compound during synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazolium ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazoles, while reduction can produce amines.
Applications De Recherche Scientifique
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism by which 2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazolium ion can act as an electrophile, facilitating various biochemical reactions. The pathways involved often include the modulation of oxidative stress and inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties.
4,4’-Di-tert-butyl-2,2’-bipyridine: Used as a ligand in coordination chemistry.
Uniqueness
2-tert-Butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium perchlorate is unique due to its combination of structural features, which confer distinct reactivity and potential applications. Unlike similar compounds, it possesses both an oxazolium ion and a perchlorate group, enhancing its versatility in chemical reactions and research applications.
Propriétés
Numéro CAS |
918884-95-4 |
|---|---|
Formule moléculaire |
C15H20ClNO5 |
Poids moléculaire |
329.77 g/mol |
Nom IUPAC |
2-tert-butyl-5-(2,4-dimethylphenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C15H20NO.ClHO4/c1-11-6-7-13(12(2)10-11)14-8-9-16(17-14)15(3,4)5;2-1(3,4)5/h6-10H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
GFWHESQWGRAFBO-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)C2=CC=[N+](O2)C(C)(C)C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


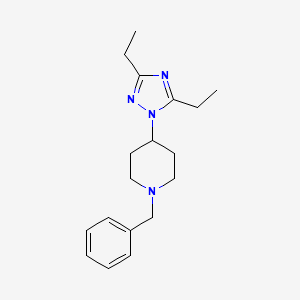
![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)
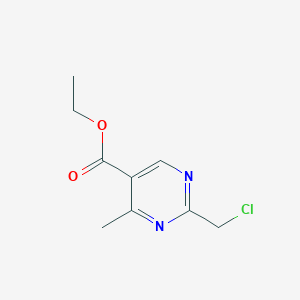
![Triethoxy[1-(trimethylsilyl)prop-1-en-2-yl]silane](/img/structure/B12622113.png)
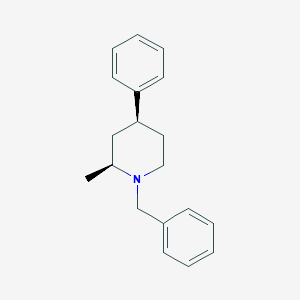
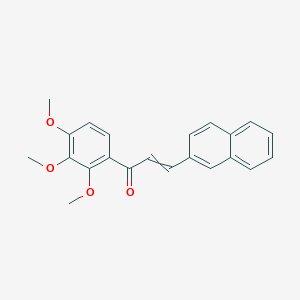
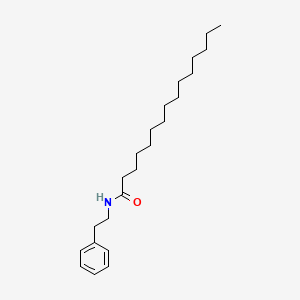
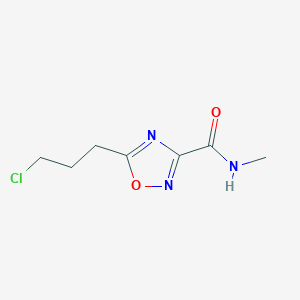
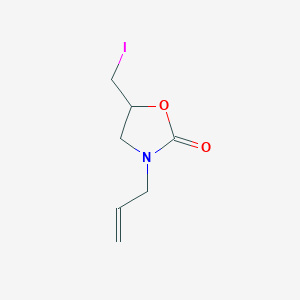
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)
![9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine](/img/structure/B12622156.png)
